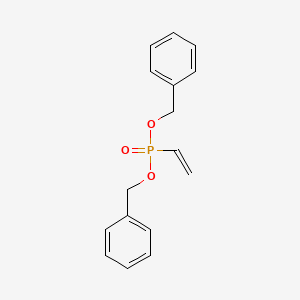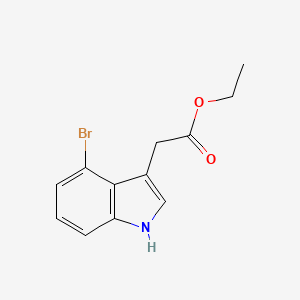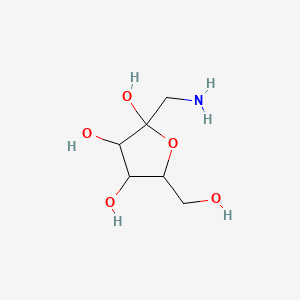![molecular formula C29H28O14 B12289352 [2-acetyl-4,12-bis(ethoxycarbonyloxy)-2,7-dihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracen-5-yl] ethyl carbonate](/img/structure/B12289352.png)
[2-acetyl-4,12-bis(ethoxycarbonyloxy)-2,7-dihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracen-5-yl] ethyl carbonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-acetyl-4,12-bis(ethoxycarbonyloxy)-2,7-dihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracen-5-yl] ethyl carbonate is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound is characterized by its multiple functional groups, including acetyl, ethoxycarbonyloxy, dihydroxy, and dioxo groups, which contribute to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-acetyl-4,12-bis(ethoxycarbonyloxy)-2,7-dihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracen-5-yl] ethyl carbonate typically involves multi-step organic reactions. One common method involves the initial formation of the tetracen backbone, followed by the introduction of the acetyl and ethoxycarbonyloxy groups through esterification reactions. The dihydroxy and dioxo groups are introduced via oxidation reactions using reagents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Key parameters such as temperature, pressure, and reaction time are carefully controlled to achieve the desired product specifications.
化学反応の分析
Types of Reactions
[2-acetyl-4,12-bis(ethoxycarbonyloxy)-2,7-dihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracen-5-yl] ethyl carbonate can undergo various chemical reactions, including:
Oxidation: The dihydroxy groups can be further oxidized to form additional dioxo groups.
Reduction: The dioxo groups can be reduced to hydroxyl groups using reducing agents such as sodium borohydride.
Substitution: The ethoxycarbonyloxy groups can be substituted with other alkoxy groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Alkoxides (RO⁻), halides (X⁻)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dihydroxy groups can yield additional dioxo groups, while reduction of the dioxo groups can produce hydroxyl groups.
科学的研究の応用
Chemistry
In chemistry, [2-acetyl-4,12-bis(ethoxycarbonyloxy)-2,7-dihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracen-5-yl] ethyl carbonate is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving esterification and oxidation. Its unique structure allows for the investigation of enzyme-substrate interactions and the development of enzyme inhibitors.
Medicine
In medicine, this compound has potential applications as a prodrug. The ethoxycarbonyloxy groups can be hydrolyzed in vivo to release active pharmaceutical ingredients, enhancing drug delivery and bioavailability.
Industry
In the industrial sector, this compound can be used as a precursor for the synthesis of advanced materials, such as polymers and coatings. Its multiple functional groups enable the formation of cross-linked networks, improving the mechanical and thermal properties of the resulting materials.
作用機序
The mechanism of action of [2-acetyl-4,12-bis(ethoxycarbonyloxy)-2,7-dihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracen-5-yl] ethyl carbonate involves the hydrolysis of the ethoxycarbonyloxy groups to release active compounds. These active compounds can interact with molecular targets such as enzymes, receptors, and nucleic acids, modulating various biochemical pathways. The acetyl and dihydroxy groups can also participate in redox reactions, influencing cellular redox balance and signaling.
類似化合物との比較
Similar Compounds
- [2-acetyl-4,12-bis(methoxycarbonyloxy)-2,7-dihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracen-5-yl] methyl carbonate
- [2-acetyl-4,12-bis(propoxycarbonyloxy)-2,7-dihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracen-5-yl] propyl carbonate
Uniqueness
Compared to similar compounds, [2-acetyl-4,12-bis(ethoxycarbonyloxy)-2,7-dihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracen-5-yl] ethyl carbonate is unique due to its specific combination of functional groups. The ethoxycarbonyloxy groups provide distinct hydrolytic stability and reactivity, while the acetyl and dihydroxy groups offer additional sites for chemical modification. This unique combination of properties makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C29H28O14 |
|---|---|
分子量 |
600.5 g/mol |
IUPAC名 |
[2-acetyl-4,12-bis(ethoxycarbonyloxy)-2,7-dihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracen-5-yl] ethyl carbonate |
InChI |
InChI=1S/C29H28O14/c1-5-38-26(34)41-17-12-29(37,13(4)30)11-15-19(17)25(43-28(36)40-7-3)21-20(24(15)42-27(35)39-6-2)22(32)14-9-8-10-16(31)18(14)23(21)33/h8-10,17,31,37H,5-7,11-12H2,1-4H3 |
InChIキー |
CJCLTLJGYVYVPZ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)OC1CC(CC2=C1C(=C3C(=C2OC(=O)OCC)C(=O)C4=C(C3=O)C(=CC=C4)O)OC(=O)OCC)(C(=O)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,7,7-Trimethyl-N-(pyridin-2-ylmethyl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B12289280.png)



![[1,1'-Biphenyl]-4-carbonitrile, 3'-[4-phenyl-6-(spiro[9H-fluorene-9,9'-[9H]xanthen]-2'-yl)-1,3,5-triazin-2-yl]-](/img/structure/B12289295.png)

![5-(2-Fluoro-1-hydroxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B12289303.png)



![Ethyl 2-chlorobenzo[d]oxazole-5-carboxylate](/img/structure/B12289336.png)
![2-Amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3-iodophenyl]propanoic acid;hydrochloride](/img/structure/B12289341.png)

